DESACETYL DILTIAZEM HCL
CAS No.: 75472-91-2
VCID: VC21335358
Molecular Formula: C20H24N2O3S·HCl
Molecular Weight: 408.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Desacetyl Diltiazem HCl is a major metabolite of the calcium channel blocker Diltiazem, which is widely used in the management of hypertension, angina, and certain arrhythmias. As a metabolite, Desacetyl Diltiazem HCl plays a significant role in understanding the pharmacokinetics and pharmacodynamics of Diltiazem. Metabolic PathwayDiltiazem is metabolized primarily by the liver, involving enzymes such as CYP2D6 and CYP3A4. Desacetyl Diltiazem is formed through deacetylation, a process that converts Diltiazem into its desacetyl form. Interestingly, Desacetyl Diltiazem exhibits a higher affinity for CYP2D6 compared to CYP3A4, which is notable for its metabolic pathway . Analytical MethodsThe determination of Desacetyl Diltiazem HCl in plasma or other biological samples is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is commonly used for this purpose. A stability-indicating HPLC method has been developed to quantify both Diltiazem and its desacetyl metabolite, ensuring accurate analysis under various stress conditions . Table 1: Stability of Diltiazem and Desacetyl Diltiazem HCl Under Stress Conditions
Applications in Pharmaceutical ResearchDesacetyl Diltiazem HCl serves as a pharmaceutical secondary standard, aiding in the quality control and analytical validation of Diltiazem formulations. Its use ensures that pharmaceutical products containing Diltiazem meet the required standards of purity and potency. |
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CAS No. | 75472-91-2 | |||||||||||||||||||||
Product Name | DESACETYL DILTIAZEM HCL | |||||||||||||||||||||
Molecular Formula | C20H24N2O3S·HCl | |||||||||||||||||||||
Molecular Weight | 408.9 g/mol | |||||||||||||||||||||
IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |||||||||||||||||||||
Standard InChI | InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1 | |||||||||||||||||||||
Standard InChIKey | XNQWAVFYFJXSHD-VOMIJIAVSA-N | |||||||||||||||||||||
Isomeric SMILES | CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC.Cl | |||||||||||||||||||||
SMILES | CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl | |||||||||||||||||||||
Canonical SMILES | CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl | |||||||||||||||||||||
Purity | > 95% | |||||||||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||||||||
Synonyms | (2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride; (2S-cis)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride | |||||||||||||||||||||
PubChem Compound | 12449428 | |||||||||||||||||||||
Last Modified | Apr 15 2024 |
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